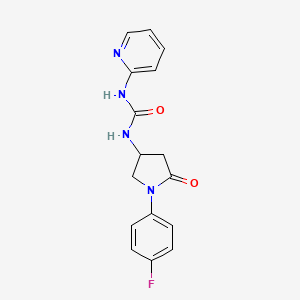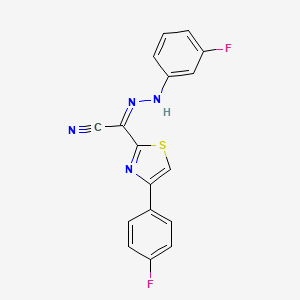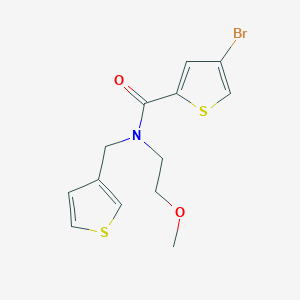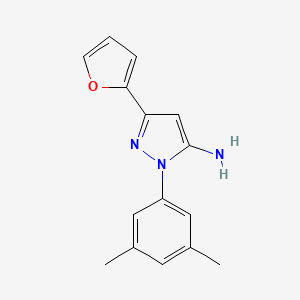![molecular formula C8H7N3O2 B2776010 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707602-46-7](/img/structure/B2776010.png)
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is an organic compound with the molecular formula C8H7N3O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications
Mode of Action
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting that they may affect pathways related to these processes.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have effects on cellular light absorption and emission.
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy in different environments.
Safety and Hazards
将来の方向性
Pyrazolo[1,5-a]pyrimidines, including “3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, and their structural diversity allows for a wide range of applications . Future research could focus on exploring these properties further and developing new applications for these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-1-carboxamide with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
Types of Reactions
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
類似化合物との比較
Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 4-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s interaction with molecular targets and its overall stability .
特性
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-10-11-4-6(8(12)13)3-9-7(5)11/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYALRLUDMXOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)



![1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2775935.png)


![N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2775942.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)


